![molecular formula C30H24N10 B14332821 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline CAS No. 101828-40-4](/img/structure/B14332821.png)
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline is a complex organic compound known for its vibrant color and extensive use in dyeing processes. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound is notable for its stability and ability to form strong bonds with various substrates, making it a valuable component in the textile and printing industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenediazonium chloride, which is then coupled with another aromatic amine to form the azo compound. This reaction is repeated multiple times to achieve the desired structure. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the production of byproducts. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often used in further chemical synthesis.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under controlled temperatures and acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing high-quality inks.
Mecanismo De Acción
The mechanism of action of 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline involves its interaction with various molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with substrates, enhancing the compound’s binding affinity and stability. The pathways involved often include the formation of hydrogen bonds and π-π interactions with aromatic rings in the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Aminophenyl)diazenyl]aniline
- 4-[(4-Nitrophenyl)diazenyl]aniline
- 4-[(4-Methylphenyl)diazenyl]aniline
Uniqueness
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline is unique due to its extended conjugated system, which imparts exceptional stability and vibrant coloration. This extended conjugation also enhances its ability to form strong interactions with various substrates, making it particularly valuable in applications requiring durable and high-quality dyes.
Propiedades
Número CAS |
101828-40-4 |
|---|---|
Fórmula molecular |
C30H24N10 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
4-[[4-[[4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C30H24N10/c31-21-1-5-23(6-2-21)33-35-25-9-13-27(14-10-25)37-39-29-17-19-30(20-18-29)40-38-28-15-11-26(12-16-28)36-34-24-7-3-22(32)4-8-24/h1-20H,31-32H2 |
Clave InChI |
CZOHQJMMOYWDGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
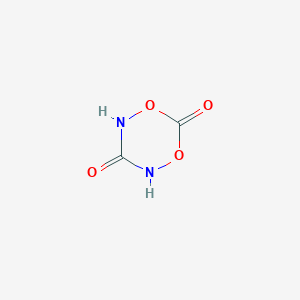
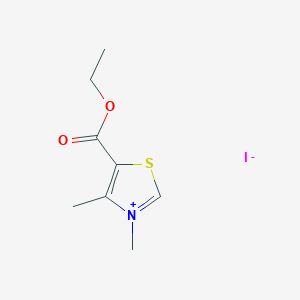
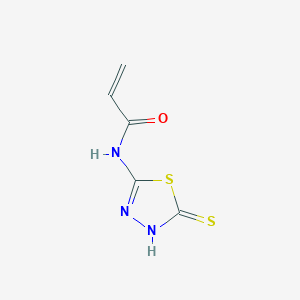
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
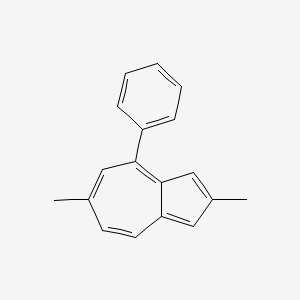
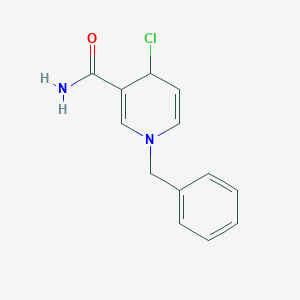
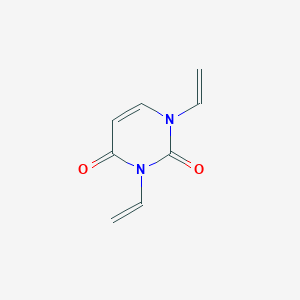
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)


